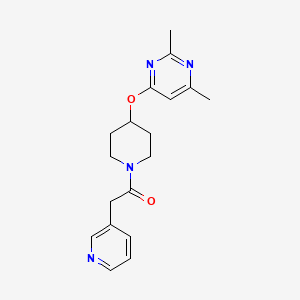

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-10-17(21-14(2)20-13)24-16-5-8-22(9-6-16)18(23)11-15-4-3-7-19-12-15/h3-4,7,10,12,16H,5-6,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDSMOPQXYIGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H20ClN3O2

- Molecular Weight : 345.8 g/mol

- IUPAC Name : (2-chlorophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone

Anticancer Activity

Research has indicated that compounds similar to 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone exhibit anticancer properties. For instance, a study published in Cancer Letters highlighted that pyrimidine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation and metastasis .

Antiviral Properties

Pyrimidine derivatives have been recognized for their antiviral activity. A comprehensive review in Antiviral Research emphasized the role of pyrimidines in inhibiting viral replication, making them candidates for developing antiviral therapies against diseases such as HIV and hepatitis .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Research indicates that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in conditions like depression and anxiety. A study published in Neuropharmacology discussed the neuroprotective effects of similar compounds on neuronal cells under stress conditions .

Case Study 1: Anticancer Research

A recent study explored the efficacy of a related compound in inhibiting the growth of breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that modifications to the pyrimidine structure could enhance anticancer activity .

Case Study 2: Antiviral Mechanism

In another investigation, researchers evaluated the antiviral effects of a pyrimidine-based compound against influenza viruses. The study found that the compound significantly reduced viral titers in infected cell cultures, indicating its potential as a therapeutic agent against influenza .

Mechanism of Action

The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

- Piperidine vs. Piperazine Scaffolds : The target compound and UDO/UDD share a piperidine/piperazine core linked to pyridine derivatives. Piperazine in UDO enhances solubility and metabolic stability compared to piperidine-based analogues .

- Substituent Effects: The 2,6-dimethylpyrimidin-4-yloxy group in the target compound may enhance hydrophobic interactions with enzyme pockets, similar to the trifluoromethylphenyl group in UDO/UDD, which improves target affinity and resistance to enzymatic degradation . The pyridin-3-yl-ethanone moiety is common across analogues, suggesting a role in hydrogen bonding or π-π stacking with biological targets.

- Therapeutic Potential: UDO and UDD exhibit anti-parasitic activity via CYP51 inhibition, while patent compounds () target kinases. The target compound’s pyrimidine group may align it more closely with kinase inhibitors, though experimental validation is required .

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic organic compound belonging to a class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structure features a piperidine ring linked to a pyrimidine moiety, which is essential for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities. Below is a summary of the biological activities associated with this compound:

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. For instance, the compound may inhibit certain enzymatic activities associated with disease pathways, leading to therapeutic effects. Ongoing research aims to elucidate these interactions in greater detail.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar compounds against various pathogens. The minimum inhibitory concentrations (MICs) were determined, showing moderate to good activity across multiple strains .

- Anticancer Properties : In vitro studies on the A431 vulvar epidermal carcinoma cell line demonstrated that pyrimidine derivatives significantly inhibited cell proliferation and migration, suggesting potential as anticancer agents .

- Synergistic Effects : Research into multi-agent formulations has shown that combining this compound with other agents can enhance antimicrobial efficacy, indicating potential for use in combination therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : Reaction of 2,6-dimethylpyrimidine with halogenating agents to introduce the oxy group.

- Piperidine Ring Formation : Cyclization reactions using suitable precursors.

- Coupling Reaction : Combining the piperidine with the pyrimidine derivative under controlled conditions.

- Final Modifications : Introduction of additional functional groups to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.